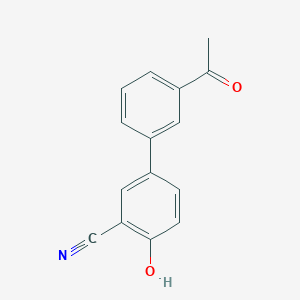
3-Cyano-5-(2,3-difluorophenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyano-5-(2,3-difluorophenyl)phenol, or 3-CFDP, is a phenolic compound with a wide range of applications in scientific research. It is a versatile reagent used in organic synthesis and has been used as a catalyst in various reactions. It has been used in the synthesis of a variety of organic compounds and as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other products. It is a highly reactive compound and its properties make it an ideal reagent for a variety of laboratory experiments.
Wirkmechanismus
The mechanism of action of 3-CFDP is not fully understood, but it is believed to involve the formation of a complex between the 3-CFDP and the substrate. The complex then undergoes a series of reactions, leading to the formation of the desired product. The reaction is highly exothermic and the reaction rate is dependent on the concentration of the reactants.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CFDP are not well understood. It is believed to be relatively non-toxic, but it has been shown to have some effects on the central nervous system. It is known to affect the activity of enzymes involved in neurotransmitter metabolism, and it has been shown to have an effect on the release of dopamine in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-CFDP in laboratory experiments is its high reactivity and its ability to catalyze a wide range of reactions. It is also highly soluble in aqueous solutions, making it easy to use in a variety of experiments. The main limitation of using 3-CFDP is its high reactivity, which can lead to unwanted side reactions. Additionally, it is a highly exothermic reaction, and care must be taken to ensure that the reaction is carried out in a safe and controlled environment.
Zukünftige Richtungen
The potential applications of 3-CFDP are vast, and there are many future directions for research and development. One potential application is in the development of new and more efficient catalysts for organic synthesis. Additionally, further research into the biochemical and physiological effects of 3-CFDP could lead to the development of new drugs and other compounds. Finally, 3-CFDP could be used in the development of new fluorescent dyes and other materials for medical imaging and other applications.
Synthesemethoden
3-CFDP is synthesized by the reaction of 2,3-difluorophenol with sodium cyanide in aqueous solution. The reaction is typically carried out in aqueous solution at a temperature of 60-70°C, although temperatures up to 100°C may be used. The reaction is highly exothermic and the reaction rate is dependent on the concentration of the reactants. The reaction can be monitored by the color change of the solution, which changes from yellow to a deep blue color. The product is purified by recrystallization from aqueous ethanol. The final product is a white powder with a purity of 95%.
Wissenschaftliche Forschungsanwendungen
3-CFDP has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and other products. It has been used as a catalyst in a variety of reactions, including the synthesis of peptides, polymers, and other organic compounds. It has also been used in the synthesis of fluorescent dyes, which are used in medical imaging and other applications. Additionally, 3-CFDP has been used in the synthesis of chiral compounds, which are important in the synthesis of drugs and other compounds.
Eigenschaften
IUPAC Name |
3-(2,3-difluorophenyl)-5-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2NO/c14-12-3-1-2-11(13(12)15)9-4-8(7-16)5-10(17)6-9/h1-6,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCECSBPMTHQLLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=CC(=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684736 |
Source


|
| Record name | 2',3'-Difluoro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(2,3-difluorophenyl)phenol | |
CAS RN |
1261919-06-5 |
Source


|
| Record name | 2',3'-Difluoro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














